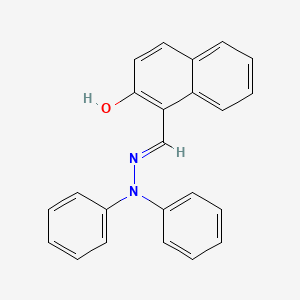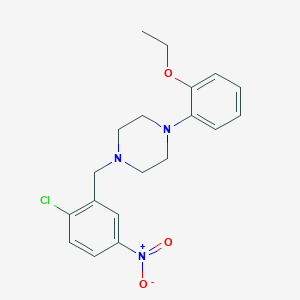![molecular formula C24H24N4O2 B6090596 N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6090596.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide, also known as FIIN-3, is a small molecule inhibitor that targets FGFR (fibroblast growth factor receptor) kinases. FGFRs are transmembrane receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, survival, and migration. Overexpression or mutations in FGFRs have been associated with several diseases, including cancer, skeletal dysplasia, and developmental disorders. Hence, targeting FGFRs has emerged as a potential therapeutic strategy for these diseases.
作用機序
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide binds to the ATP-binding pocket of FGFR kinases and inhibits their activity by preventing the phosphorylation of downstream signaling molecules, such as ERK and AKT. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that depend on FGFR signaling for their survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that this compound inhibits the proliferation, migration, and invasion of cancer cells that harbor FGFR alterations. This compound also induces apoptosis and cell cycle arrest in these cells. In vivo studies have shown that this compound suppresses tumor growth and angiogenesis in xenograft and genetically engineered mouse models of cancer. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the major advantages of using N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide in lab experiments is its high selectivity and potency towards FGFR kinases. This allows for the specific inhibition of FGFR signaling without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential for clinical development. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for FGFR-altered cancers. However, several future directions need to be explored to further understand its mechanism of action and optimize its clinical efficacy. Some of the future directions include:
1. Investigating the combination of this compound with other anticancer agents to enhance its therapeutic efficacy.
2. Developing more potent and selective FGFR inhibitors based on the structure of this compound.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models to optimize its dosing and administration.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in cancer patients with FGFR alterations.
5. Exploring the potential of this compound in other diseases that are associated with FGFR dysregulation, such as skeletal dysplasia and developmental disorders.
In conclusion, this compound is a small molecule inhibitor that selectively targets FGFR kinases and has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-altered cancers. Further research is needed to optimize its clinical efficacy and evaluate its safety in humans.
合成法
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide was first synthesized by researchers at the Dana-Farber Cancer Institute and Harvard Medical School in 2014. The synthesis method involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with 3-piperidinecarboxylic acid and 2-furaldehyde in the presence of a coupling agent and a base. The resulting product is then purified by column chromatography to obtain this compound. The chemical structure of this compound is shown below:
科学的研究の応用
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide has been extensively studied in various preclinical models, including cell lines, xenografts, and genetically engineered mouse models. In vitro studies have shown that this compound selectively inhibits the activity of FGFR kinases, including FGFR1, FGFR2, FGFR3, and FGFR4, with nanomolar potency. This compound has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, prostate, and bladder cancer cells, that harbor FGFR alterations. In vivo studies have demonstrated that this compound suppresses tumor growth in xenograft and genetically engineered mouse models of cancer. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(furan-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-24(18-5-3-13-28(15-18)16-20-6-4-14-30-20)25-19-11-9-17(10-12-19)23-26-21-7-1-2-8-22(21)27-23/h1-2,4,6-12,14,18H,3,5,13,15-16H2,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIQEFCRIHIYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6090527.png)
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B6090532.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6090536.png)
![N-cyclopentyl-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B6090544.png)
![2-{4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6090556.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6090558.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6090569.png)

![2-methyl-1-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6090591.png)
![N-1-naphthyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6090609.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B6090622.png)
![N-(2,4-dimethylphenyl)-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B6090627.png)
